molecular formula C9H10FNO2 B12859521 Methyl 6-amino-3-fluoro-2-methylbenzoate

Methyl 6-amino-3-fluoro-2-methylbenzoate

Cat. No.: B12859521
M. Wt: 183.18 g/mol
InChI Key: FNNFNIJPXIQGMA-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C(_9)H(_10)FNO(_2) It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Substitution: : One common method for synthesizing Methyl 6-amino-3-fluoro-2-methylbenzoate involves the aromatic substitution of a fluorine atom onto a pre-existing benzoate structure. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor.

  • Amination: : The introduction of the amino group can be accomplished through nucleophilic aromatic substitution. This typically involves the reaction of a nitrobenzoate precursor with reducing agents like tin(II) chloride (SnCl(_2)) in the presence of hydrochloric acid (HCl) to convert the nitro group to an amino group.

  • Esterification: : The final step involves esterification, where the carboxylic acid group of the benzoic acid derivative is converted to a methyl ester using methanol (CH(_3)OH) and a strong acid catalyst like sulfuric acid (H(_2)SO(_4)).

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chemical Reactions: Utilizing large reactors to carry out the aromatic substitution, amination, and esterification reactions.

    Purification: Employing techniques such as recrystallization, distillation, and chromatography to purify the final product.

    Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures, including spectroscopy and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 6-amino-3-fluoro-2-methylbenzoate can undergo oxidation reactions, where the amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO(_4)).

  • Reduction: : The compound can also undergo reduction reactions, particularly the reduction of the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

  • Substitution: : The fluorine atom on the benzene ring can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide (NaOCH(_3)).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Nucleophiles: Sodium methoxide (NaOCH(_3)), ammonia (NH(_3)).

Major Products

    Oxidation: Conversion to nitrobenzoate derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-amino-3-fluoro-2-methylbenzoate has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

  • Biology: : The compound is studied for its potential biological activity. It can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

  • Industry: : It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 6-amino-3-fluoro-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and fluorine groups can influence its binding affinity and specificity for molecular targets.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Methyl 6-amino-3-fluoro-2-methylbenzoate can be compared with other similar compounds such as:

    Methyl 3-amino-6-fluoro-2-methylbenzoate: Similar structure but with different positions of the amino and fluorine groups, leading to different chemical properties and reactivity.

    Methyl 6-amino-2-methylbenzoate: Lacks the fluorine atom, which can significantly alter its chemical behavior and biological activity.

    Methyl 6-amino-3-chloro-2-methylbenzoate:

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom on the benzene ring makes it particularly interesting for research in medicinal chemistry and material science.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 6-amino-3-fluoro-2-methylbenzoate

InChI

InChI=1S/C9H10FNO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

FNNFNIJPXIQGMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)N)F

Origin of Product

United States

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